molecular formula C23H34N2O5 B14242383 (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate CAS No. 402959-35-7

(S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate

Cat. No.: B14242383
CAS No.: 402959-35-7
M. Wt: 418.5 g/mol
InChI Key: LEOCLLOTKGDEQQ-RBUKOAKNSA-N
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Description

(S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate is a synthetic organic compound. It is characterized by its complex structure, which includes a benzyloxycarbonyl group, a cyclohexyl group, and a dimethylbutanoate moiety. Compounds like this are often used in various fields of scientific research due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate typically involves multiple steps:

    Formation of the benzyloxycarbonylamino group: This can be achieved by reacting an amine with benzyl chloroformate under basic conditions.

    Cyclohexyl group introduction: This step involves the addition of a cyclohexyl group to the intermediate product, often through a nucleophilic substitution reaction.

    Dimethylbutanoate formation: The final step involves esterification to form the dimethylbutanoate moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at various positions in the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be used to study enzyme interactions, particularly those involving esterases and proteases.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-phenylacetamido)-3,3-dimethylbutanoate
  • (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclopentylacetamido)-3,3-dimethylbutanoate

Uniqueness

The uniqueness of (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, in particular, might influence its steric and electronic characteristics, differentiating it from similar compounds.

Properties

CAS No.

402959-35-7

Molecular Formula

C23H34N2O5

Molecular Weight

418.5 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetyl]amino]-3,3-dimethylbutanoate

InChI

InChI=1S/C23H34N2O5/c1-23(2,3)19(21(27)29-4)25-20(26)18(17-13-9-6-10-14-17)24-22(28)30-15-16-11-7-5-8-12-16/h5,7-8,11-12,17-19H,6,9-10,13-15H2,1-4H3,(H,24,28)(H,25,26)/t18-,19+/m0/s1

InChI Key

LEOCLLOTKGDEQQ-RBUKOAKNSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)[C@H](C1CCCCC1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C(C1CCCCC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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